Cas no 33809-77-7 (2-(Acetylamino)benzenecarboxamide)

2-(Acetylamino)benzenecarboxamide is a synthetic organic compound featuring both acetamido and carboxamide functional groups on a benzene ring. This structure lends itself to versatility in chemical synthesis, particularly as an intermediate in pharmaceutical and agrochemical applications. The compound's dual functional groups enable selective reactivity, facilitating modifications for targeted molecular design. Its stability under standard conditions ensures reliable handling and storage. Analytical purity and consistent batch-to-batch reproducibility make it suitable for research and industrial processes requiring precise control. The compound's well-characterized properties support its use in developing bioactive molecules, including potential drug candidates or specialized reagents. Its balanced solubility profile further enhances utility in diverse reaction conditions.
2-(Acetylamino)benzenecarboxamide structure
33809-77-7 structure
Product Name:2-(Acetylamino)benzenecarboxamide
CAS No:33809-77-7
MF:C9H10N2O2
MW:178.187901973724
MDL:MFCD00157809
CID:313657
PubChem ID:118553
Update Time:2025-10-29

2-(Acetylamino)benzenecarboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-Acetamidobenzamide
    • 2-(ACETYLAMINO)BENZENECARBOXAMIDE
    • Benzamide,2-(acetylamino)-
    • 2-(3-BROMOPHENYL)-5-(2-NAPHTHYL)-1,3,4-OXADIAZOLE
    • 2-(Acetylamino)benzamide
    • 2-Acetamino-benzamid
    • 2'-Carbamoylacetanilide
    • Acetanilide,2'-carbamoyl-(6CI,8CI)
    • Benzamide,2-(acetylamino)
    • N-Acetylanthranilamide
    • N-acetyl-anthranilic acid amide
    • N-Acetyl-anthranilsaeure-amid
    • NP 101A
    • o-Acetamidobenzamide
    • ortho-acetamidobenzamide
    • NP-101A
    • SCHEMBL894741
    • CS-0323481
    • A875191
    • FT-0680392
    • Acetanilide, 2'-carbamoyl-
    • WFKPHYKFAOXUTI-UHFFFAOYSA-N
    • beta-o-acetoamidobenzoic acid
    • alpha-o-acetoamidobenzoic acid
    • 4T-0264
    • 33809-77-7
    • CHEBI:66639
    • 2-(acetylamino)benzenecarboxamide, AldrichCPR
    • BRN 2210851
    • DTXSID80187469
    • 2-Acetylamino-benzamide
    • InChI=1/C9H10N2O2/c1-6(12)11-8-5-3-2-4-7(8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12
    • MFCD00157809
    • B-BROMO-B-PHENYLPROPIONICACID
    • J-507689
    • Q27135256
    • Acetanilide, 2'-carbamoyl- (6CI,8CI)
    • AKOS002963149
    • Benzamide, 2-(acetylamino)-
    • Oprea1_174567
    • 4-14-00-01042 (Beilstein Handbook Reference)
    • STL383352
    • ALBB-033172
    • benzamide, O-acetylamino
    • 2-(Acetylamino)benzenecarboxamide
    • MDL: MFCD00157809
    • Inchi: 1S/C9H10N2O2/c1-6(12)11-8-5-3-2-4-7(8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12)
    • InChI Key: WFKPHYKFAOXUTI-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1NC(C)=O)N

Computed Properties

  • Exact Mass: 178.07400
  • Monoisotopic Mass: 178.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 72.2Ų

Experimental Properties

  • Density: 1.261
  • Melting Point: 182-184°C
  • Boiling Point: 438°Cat760mmHg
  • Flash Point: 218.7°C
  • Refractive Index: 1.617
  • PSA: 72.19000
  • LogP: 1.51720

2-(Acetylamino)benzenecarboxamide Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT

2-(Acetylamino)benzenecarboxamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(Acetylamino)benzenecarboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A549365-10mg
2-(Acetylamino)benzenecarboxamide
33809-77-7
10mg
$ 50.00 2022-06-08
TRC
A549365-50mg
2-(Acetylamino)benzenecarboxamide
33809-77-7
50mg
$ 65.00 2022-06-08
TRC
A549365-100mg
2-(Acetylamino)benzenecarboxamide
33809-77-7
100mg
$ 80.00 2022-06-08
Alichem
A019143813-5g
2-Acetamidobenzamide
33809-77-7 95%
5g
$400.00 2023-09-02
abcr
AB158671-1 g
2-(Acetylamino)benzenecarboxamide
33809-77-7
1g
€177.20 2022-09-01
abcr
AB158671-5 g
2-(Acetylamino)benzenecarboxamide
33809-77-7
5g
€455.60 2022-09-01
Key Organics Ltd
4T-0264-1MG
2-(acetylamino)benzenecarboxamide
33809-77-7 >95%
1mg
£37.00 2025-02-09
Key Organics Ltd
4T-0264-5MG
2-(acetylamino)benzenecarboxamide
33809-77-7 >95%
5mg
£46.00 2025-02-09
Key Organics Ltd
4T-0264-10MG
2-(acetylamino)benzenecarboxamide
33809-77-7 >95%
10mg
£63.00 2025-02-09
Key Organics Ltd
4T-0264-0.5G
2-(acetylamino)benzenecarboxamide
33809-77-7 >95%
0.5g
£55.00 2025-02-09

2-(Acetylamino)benzenecarboxamide Production Method

2-(Acetylamino)benzenecarboxamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:33809-77-7)2-(Acetylamino)benzenecarboxamide
Order Number:A875191
Stock Status:in Stock
Quantity:10g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:45
Price ($):378.0/191.0
Email:sales@amadischem.com

2-(Acetylamino)benzenecarboxamide Related Literature

Additional information on 2-(Acetylamino)benzenecarboxamide

2-(Acetylamino)benzenecarboxamide: A Comprehensive Overview

The compound 2-(Acetylamino)benzenecarboxamide (CAS No. 33809-77-7) is a significant organic compound with a diverse range of applications in various fields, including pharmaceuticals, agrochemicals, and material science. This compound, also referred to as N-acetyl-p-aminobenzamide, is characterized by its unique chemical structure, which consists of an acetyl amino group attached to a benzene ring, further substituted with a carboxamide group. The benzene ring serves as the central framework, while the acetyl amino and carboxamide groups contribute to its functional properties.

Recent studies have highlighted the potential of 2-(Acetylamino)benzenecarboxamide in drug design and development. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the context of enzyme inhibitors and receptor modulators. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising activity against certain kinases, making them potential candidates for anticancer drug development.

The synthesis of 2-(Acetylamino)benzenecarboxamide involves a multi-step process that typically begins with the acetylation of p-aminobenzoic acid. This reaction is followed by amidation to introduce the carboxamide group. The reaction conditions, including temperature and catalyst selection, play a crucial role in determining the yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the quality and consistency of the synthesized compound.

In terms of physical properties, 2-(Acetylamino)benzenecarboxamide is known for its high solubility in polar solvents, which enhances its bioavailability when used in pharmaceutical formulations. Its melting point is approximately 180°C, making it suitable for various thermal processing applications. The compound's stability under different environmental conditions has also been extensively studied, with findings indicating that it remains stable under normal storage conditions but may degrade under strong acidic or basic environments.

The application of 2-(Acetylamino)benzenecarboxamide extends beyond pharmaceuticals. In agrochemicals, it has been investigated as a component in herbicides and fungicides due to its ability to inhibit key enzymes involved in plant metabolism. A 2023 research article in *Pest Management Science* reported that derivatives of this compound showed effective control against several agricultural pests without adverse effects on non-target species.

From a materials science perspective, 2-(Acetylamino)benzenecarboxamide has been explored as a building block for advanced materials such as polyamides and coordination polymers. Its ability to form hydrogen bonds makes it an ideal candidate for constructing supramolecular assemblies with tailored properties. Recent advancements in this area have focused on optimizing the self-assembly behavior of this compound to create materials with enhanced mechanical strength and thermal stability.

In conclusion, 2-(Acetylamino)benzenecarboxamide (CAS No. 33809-77-7) is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure, coupled with recent research advancements, positions it as a valuable tool in drug discovery, agrochemical development, and materials science. As ongoing studies continue to uncover new applications and improve synthesis methods, this compound is expected to play an increasingly important role in both academic research and industrial applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:33809-77-7)2-(Acetylamino)benzenecarboxamide
A875191
Purity:99%/99%
Quantity:10g/5g
Price ($):378.0/191.0
Email